molecular formula C18H16IN3S2 B2960015 N-(4-iodophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393831-87-3

N-(4-iodophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Cat. No.: B2960015
CAS No.: 393831-87-3
M. Wt: 465.37
InChI Key: NDWYXXLQUIGUEG-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and central nervous system (CNS) drug discovery research. Its molecular architecture integrates a 3,4-dihydropyrrolo[1,2-a]pyrazine scaffold, a privileged structure in the design of bioactive molecules . The presence of the carbothioamide group is a critical pharmacophore, as this functional group is frequently explored in the development of compounds with potential antidepressant and neurological activity . The specific inclusion of a thiophene heterocycle is a common strategy in drug design to optimize a molecule's pharmacokinetic properties and its ability to interact with biological targets . Furthermore, the 4-iodophenyl substituent provides a versatile synthetic handle for further chemical modifications, such as in cross-coupling reactions, making this compound a valuable intermediate for creating diverse libraries of analogs for structure-activity relationship (SAR) studies . Research into related structures suggests potential applications in investigating interactions with neurotransmitter systems . This compound is supplied For Research Use Only and is intended for use in laboratory investigations to further explore its physicochemical properties, biological activity, and mechanism of action.

Properties

IUPAC Name

N-(4-iodophenyl)-1-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16IN3S2/c19-13-5-7-14(8-6-13)20-18(23)22-11-10-21-9-1-3-15(21)17(22)16-4-2-12-24-16/h1-9,12,17H,10-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWYXXLQUIGUEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=CS3)C(=S)NC4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16IN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide typically involves multi-step organic reactions. The process may start with the preparation of the core dihydropyrrolo[1,2-a]pyrazine structure, followed by the introduction of the thiophen-2-yl and 4-iodophenyl groups. Common reagents and conditions used in these reactions include:

    Palladium-catalyzed cross-coupling reactions: Such as Suzuki or Stille coupling to introduce the 4-iodophenyl group.

    Cyclization reactions: To form the dihydropyrrolo[1,2-a]pyrazine core.

    Thioamide formation: Using reagents like Lawesson’s reagent or thiourea.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the thiophene ring to sulfoxides or sulfones.

    Reduction: Reduction of the nitro or carbonyl groups if present.

    Substitution: Halogen exchange or nucleophilic substitution on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.

    Reducing agents: Like lithium aluminum hydride (LiAlH4) for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The combination of aromatic and heterocyclic structures may confer biological activity, making it a candidate for drug development.

Industry

In the industrial sector, this compound may find applications in the development of advanced materials, such as organic semiconductors or catalysts.

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s closest analogs share the 3,4-dihydropyrrolo[1,2-a]pyrazine backbone but differ in substituents and functional groups. Key comparisons include:

Compound Name Substituents Functional Group Molecular Weight Key Features
Target Compound 4-iodophenyl, thiophen-2-yl Carbothioamide (C=S) ~478* High steric bulk (iodine), sulfur-rich (thiophene), moderate polarity
N-(2,6-Diethylphenyl)-1-(4-pyridinyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide 2,6-diethylphenyl, 4-pyridinyl Carbothioamide (C=S) 390.549 Lipophilic (diethyl), nitrogen-rich (pyridine), lower molecular weight
N-(2,6-Difluorophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide 2,6-difluorophenyl, 4-ethoxyphenyl Carboxamide (C=O) 397.425 Electron-withdrawing (F), electron-donating (ethoxy), higher polarity (C=O)
N-(2-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide 2-fluorophenyl, 3,4,5-trimethoxyphenyl Carboxamide (C=O) 425.5 Enhanced solubility (methoxy), moderate steric hindrance
N-(4-((1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)acetamide 3,4-dimethoxyphenyl, sulfonyl-linked acetamide Sulfonyl (SO₂) 455.5 High polarity (sulfonyl), rigid structure, potential acidity

*Estimated based on molecular formula (C₁₈H₁₅IN₄S₂).

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • The 4-iodophenyl group (target) and 2,6-difluorophenyl group are electron-withdrawing, enhancing stability but reducing solubility. In contrast, 3,4,5-trimethoxyphenyl and 4-ethoxyphenyl substituents increase solubility via electron donation.
    • Thiophene (target) vs. pyridine : Thiophene’s sulfur atom enhances π-π stacking and metal coordination, while pyridine’s nitrogen facilitates hydrogen bonding.
  • Sulfonyl groups introduce strong polarity and acidity, favoring aqueous solubility but limiting blood-brain barrier penetration.

Biological Activity

N-(4-iodophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through methods such as condensation reactions involving thiophenes and pyrazines, followed by carbothioamide formation. Detailed procedures often utilize techniques like NMR spectroscopy for structural confirmation.

Antimicrobial Properties

Research indicates that derivatives of the pyrrolo[1,2-a]pyrazine scaffold exhibit notable antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains:

CompoundActivityMinimum Inhibitory Concentration (MIC)
Compound AAntibacterial32 μg/mL against Staphylococcus aureus
Compound BAntibacterial16 μg/mL against Escherichia coli

The biological activity of this compound is hypothesized to be influenced by its structural components, particularly the presence of the thiophene and iodophenyl groups which may enhance its interaction with bacterial cell membranes or key metabolic pathways involved in bacterial growth and replication.

The mechanism by which this compound exerts its antibacterial effects may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes like DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication and transcription. Molecular docking studies suggest that the compound can bind effectively to these targets, potentially leading to enhanced antibacterial efficacy.

Study 1: Antibacterial Efficacy

In a recent study published in a peer-reviewed journal, researchers synthesized various derivatives of pyrrolo[1,2-a]pyrazines and tested their antibacterial properties against multi-drug resistant strains. The study found that certain derivatives exhibited MIC values comparable to standard antibiotics like ampicillin, highlighting their potential as new antibacterial agents .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis indicated that modifications in the substituents on the pyrrolo[1,2-a]pyrazine ring significantly affected biological activity. Compounds with electron-donating groups at specific positions demonstrated enhanced antibacterial properties. This understanding can guide further modifications to optimize efficacy .

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